molecular formula C6H6BrN3O B14850776 3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one

3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one

Cat. No.: B14850776
M. Wt: 216.04 g/mol
InChI Key: JPUIICKLBKQJOQ-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one typically involves cyclization reactions. One common method is the cyclocondensation of 1,3-diketones with 1H-imidazol-4(5)-amine derivatives under acidic conditions . This reaction can be facilitated by using reagents such as trifluoroacetic acid (TFA) and malondialdehyde derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-A]pyrazine derivatives.

Scientific Research Applications

3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

3-bromo-7,8-dihydro-5H-imidazo[1,5-a]pyrazin-6-one

InChI

InChI=1S/C6H6BrN3O/c7-6-9-2-4-1-8-5(11)3-10(4)6/h2H,1,3H2,(H,8,11)

InChI Key

JPUIICKLBKQJOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N2CC(=O)N1)Br

Origin of Product

United States

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